molecular formula C7H12NNaO2S2 B13783807 Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt CAS No. 68797-51-3

Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt

Cat. No.: B13783807
CAS No.: 68797-51-3
M. Wt: 229.3 g/mol
InChI Key: RPIXSJGTMWDAHQ-UHFFFAOYSA-M
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Description

Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt is a sulfur-containing organic compound characterized by the presence of a thioxo group and a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt involves the combination of specific reactants to form the desired compound. One method involves the reaction of diethylamine with carbon disulfide to form diethylamino dithiocarbamate, which is then reacted with chloroacetic acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The reactants are combined in reactors, and the reaction is monitored to ensure the desired product is formed with high purity. The final product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt is used as an intermediate in the synthesis of various complex molecules.

Biology

In biological research, this compound is studied for its antimicrobial properties. Derivatives of this compound have shown moderate antimicrobial activity against certain bacteria and fungi.

Medicine

In medicine, the compound and its derivatives are explored for their potential use in drug development. They are studied for their ability to inhibit certain enzymes and pathways involved in disease processes.

Industry

In industry, this compound is used as an additive in electroplating processes. It helps improve the brightness and ductility of the plated metal layers .

Mechanism of Action

The mechanism of action of acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt include:

  • Sodium 3-[[dimethylamino(thioxomethyl)thio]propanesulphonate
  • Dimethyldithiocarbamic acid 3-(sodiosulfo)propyl ester

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in applications where both sulfur and amino functionalities are required .

Properties

CAS No.

68797-51-3

Molecular Formula

C7H12NNaO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

sodium;2-(diethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C7H13NO2S2.Na/c1-3-8(4-2)7(11)12-5-6(9)10;/h3-5H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

RPIXSJGTMWDAHQ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=S)SCC(=O)[O-].[Na+]

Origin of Product

United States

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